molecular formula C12H8Br2S2 B1266539 4-Bromophenyl disulfide CAS No. 5335-84-2

4-Bromophenyl disulfide

Cat. No.: B1266539
CAS No.: 5335-84-2
M. Wt: 376.1 g/mol
InChI Key: VZQVHIINDXJOQK-UHFFFAOYSA-N
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Description

4-Bromophenyl disulfide is an organic compound with the molecular formula C12H8Br2S2. It is a member of the disulfide family, characterized by the presence of a disulfide bond (S-S) between two bromophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenyl disulfide can be synthesized through several methods. One common approach involves the oxidative coupling of 4-bromothiophenol using oxidizing agents such as iodine or hydrogen peroxide. The reaction typically occurs in an organic solvent like ethanol or acetonitrile under mild conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) disulfide
  • Bis(4-methoxyphenyl) disulfide
  • 4-Nitrophenyl disulfide
  • Phenyl disulfide

Uniqueness

4-Bromophenyl disulfide is unique due to the presence of bromine atoms, which enhance its reactivity compared to other disulfides. The bromine atoms can participate in additional substitution reactions, providing a versatile platform for further chemical modifications. This makes this compound a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

1-bromo-4-[(4-bromophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQVHIINDXJOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201513
Record name Bis(4-bromophenyl) disulfide
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Molecular Weight

376.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-84-2
Record name Bis(4-bromophenyl) disulfide
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Record name Bis(4-bromophenyl) disulfide
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Record name Bis(4-bromophenyl) disulfide
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Record name 4-BROMOPHENYL DISULFIDE
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Record name Bis(4-bromophenyl) disulfide
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Synthesis routes and methods

Procedure details

4-Bromobenzene thiol (25.0 g, 132 mmol) and methanol (250 mL, Fisher Scientific) were added to a 500 mL round bottom flask containing a Teflon coated stir bar. Excess elemental iodine (36 g, 140 mmol) was added in 2 g portions directly to the rapidly stirred thiol solution, precipitating the disulfide. The reaction was complete when the dark color of iodine persisted. The reaction mixture was added to 250 mL of water, which was then carefully neutralized with solid sodium bicarbonate then with sodium bisulfite, to neutralize any remaining I2. The resulting slurry was then extracted three times with 50 mL of methylene chloride; the organic layers were combined, dried over magnesium sulfate, and filtered. Removal of the solvent on a rotary evaporator revealed a light yellow solid, crude 4-bromophenyl disulfide (24.5 g, 98.7%). The disulfide was recrystallized from boiling methanol then fused under vacuum to remove any remaining solvent.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Bromophenyl disulfide in polymer synthesis?

A: this compound serves as a key monomer in the production of poly(phenylene sulfide) (PPS), a high-performance polymer known for its thermal stability and chemical resistance. [, ] Specifically, it acts as a precursor, undergoing polymerization reactions to form the PPS backbone. This is exemplified in the synthesis of high molecular weight PPS with a melting temperature above 250 °C. [] Furthermore, research has shown successful PPS synthesis from this compound using sodium carbonate, zinc metal, or a combination of zinc and potassium iodide as catalysts. []

Q2: Can this compound be used to synthesize other polymers besides PPS?

A: Yes, this compound has shown promise in the synthesis of a broader range of poly(thioarylene)s. [] This is achieved through its reaction with various arenedithiols in the presence of a free radical initiator. [] This versatility opens up possibilities for tailoring polymer properties based on specific application requirements.

Q3: How does this compound compare to other aryl disulfides in terms of reactivity?

A: Research suggests that the reactivity of this compound is influenced by the halogen substituent. While this compound effectively yields high molecular weight PPS under suitable conditions, [] its chlorinated counterpart, bis(4-chlorophenyl) disulfide, only produces low molecular weight polymers. [] Interestingly, bis(4-fluorophenyl) disulfide exhibits stability under similar reaction conditions. [] This highlights the impact of halogen substitution on reactivity in these systems.

Q4: Are there any examples of this compound being used in non-polymer chemistry?

A: Yes, this compound plays a crucial role in cleaving the mercury-mercury bond within a dimercury(I)-linked rhenium carbonyl complex. [] This oxidative cleavage, resulting in the formation of [Re7C(CO)21HgSC6H4Br]2-, demonstrates the compound's utility beyond polymer synthesis. [] This finding opens up avenues for exploring its potential in organometallic chemistry and related fields.

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